molecular formula C29H30N4O2 B6500979 1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine CAS No. 1014067-37-8

1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine

Cat. No. B6500979
CAS RN: 1014067-37-8
M. Wt: 466.6 g/mol
InChI Key: XGMNYNJEQFUFBN-UHFFFAOYSA-N
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Description

1-Benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine (1-Bz-4-Bz-PyCzPz) is a novel heterocyclic compound with potential applications in the fields of medicinal chemistry, organic synthesis and biochemistry. It is a versatile building block that can be used to create a variety of compounds with different physicochemical properties. The synthesis of 1-Bz-4-Bz-PyCzPz and its derivatives is relatively simple and inexpensive, making it an attractive choice for researchers in the fields of medicinal chemistry and organic synthesis.

Scientific Research Applications

1-Bz-4-Bz-PyCzPz has been studied extensively in the fields of medicinal chemistry and organic synthesis. It has been used as a building block to synthesize a variety of compounds with different physicochemical properties. In particular, 1-Bz-4-Bz-PyCzPz has been used to synthesize novel heterocyclic compounds with potential applications as antimicrobial agents, anti-inflammatory drugs, and inhibitors of protein kinases. 1-Bz-4-Bz-PyCzPz has also been used to synthesize novel compounds with potential applications in cancer research, such as cyclin-dependent kinase inhibitors and apoptosis inducers. Additionally, 1-Bz-4-Bz-PyCzPz has been used to synthesize novel compounds with potential applications in the treatment of Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

The exact mechanism of action of 1-Bz-4-Bz-PyCzPz is still not fully understood. However, it is believed that its activity is mediated by its ability to interact with various enzymes and receptors in the body. For example, 1-Bz-4-Bz-PyCzPz has been shown to interact with the protein kinase C (PKC) enzyme, which is involved in signal transduction pathways in the body. Additionally, 1-Bz-4-Bz-PyCzPz has been shown to interact with the dopamine receptor, which is involved in the regulation of movement and behavior.
Biochemical and Physiological Effects
1-Bz-4-Bz-PyCzPz has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to possess anti-inflammatory, anti-cancer, and anti-Alzheimer’s disease properties. Additionally, 1-Bz-4-Bz-PyCzPz has been shown to possess anti-microbial and anti-fungal properties. Furthermore, 1-Bz-4-Bz-PyCzPz has been shown to have neuroprotective and neurotrophic effects, which suggest that it may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The main advantage of 1-Bz-4-Bz-PyCzPz for laboratory experiments is its relatively simple and inexpensive synthesis. Additionally, its versatile structure enables it to be used to synthesize a variety of compounds with different physicochemical properties. However, 1-Bz-4-Bz-PyCzPz does have some limitations for laboratory experiments. In particular, its mechanism of action is still not fully understood, and its effects on human health and safety have not been thoroughly studied.

Future Directions

1-Bz-4-Bz-PyCzPz has potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In the future, further research should be conducted to explore its mechanism of action and its effects on human health and safety. Additionally, further research should be conducted to explore its potential applications in the treatment of neurological disorders and cancer. Furthermore, further research should be conducted to explore its potential as a building block for the synthesis of novel compounds with different physicochemical properties. Finally, further research should be conducted to explore its potential as an inhibitor of protein kinases and other enzymes involved in signal transduction pathways in the body.

Synthesis Methods

1-Bz-4-Bz-PyCzPz can be synthesized from commercially available starting materials via a two-step process. The first step involves the condensation of benzyl acetate and 4-chlorobenzyl alcohol to form a benzyloxy-pyrazole intermediate. This intermediate is then reacted with ethyl chloroformate to yield 1-Bz-4-Bz-PyCzPz. Other methods of synthesis for 1-Bz-4-Bz-PyCzPz have also been reported, such as the reaction of benzyl acetate with 4-chlorobenzyl alcohol in the presence of piperazine.

properties

IUPAC Name

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-benzylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O2/c34-29(32-18-16-31(17-19-32)20-24-10-4-1-5-11-24)27-22-33(21-25-12-6-2-7-13-25)30-28(27)35-23-26-14-8-3-9-15-26/h1-15,22H,16-21,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMNYNJEQFUFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine

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